3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC13887031
Molecular Formula: C6H5FINO
Molecular Weight: 253.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FINO |
|---|---|
| Molecular Weight | 253.01 g/mol |
| IUPAC Name | 3-fluoro-4-iodo-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C6H5FINO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3 |
| Standard InChI Key | ODWMRXHPUOUCRT-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=C(C1=O)F)I |
| Canonical SMILES | CN1C=CC(=C(C1=O)F)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-4-iodo-1-methylpyridin-2-one, reflects its substitution pattern: a fluorine atom at position 3, an iodine atom at position 4, and a methyl group at the nitrogen atom of the pyridinone ring. The canonical SMILES string (CN1C=CC(=C(C1=O)F)I) confirms this arrangement, while the InChIKey (ODWMRXHPUOUCRT-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography of analogous iodopyridinones reveals planar ring geometries, with halogen atoms inducing slight distortions due to steric and electronic effects .
Table 1: Molecular Properties of 3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅FINO | |
| Molecular Weight | 253.01 g/mol | |
| IUPAC Name | 3-fluoro-4-iodo-1-methylpyridin-2-one | |
| SMILES | CN1C=CC(=C(C1=O)F)I | |
| InChIKey | ODWMRXHPUOUCRT-UHFFFAOYSA-N | |
| PubChem CID | 124089725 |
Synthesis and Manufacturing
Direct Fluorination Strategies
A patented method (US10160695B2) describes the synthesis of meta-fluorinated pyridines via radiofluorination of pyridine N-oxides . Although optimized for [¹⁸F] labeling, this approach could be adapted for cold fluorine-19 incorporation. The process involves:
-
N-Oxidation: Treating 4-iodo-1-methylpyridin-2-one with m-CPBA to form the N-oxide.
-
Fluorodehydroxylation: Reacting with [¹⁸F]KF/Kryptofix 222 in acetonitrile at 90°C .
Yields exceed 60% radiochemical yield (RCY), demonstrating efficiency for isotopic labeling .
Alternative Routes
VulcanChem reports a multi-step synthesis starting from 4-iodo-1-methylpyridin-2-one:
-
Halogen Exchange: Iodine retention via Sonogashira coupling or Ullmann reactions.
-
Electrophilic Fluorination: Using Selectfluor® or F-TEDA-BF₄ in aqueous acetonitrile.
This method avoids harsh conditions, preserving the iodine substituent for downstream applications.
Table 2: Synthetic Comparison of Fluorinated Iodopyridinones
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Radiofluorination | [¹⁸F]KF, Kryptofix 222 | 60–70% | >95% | |
| Electrophilic Fluorination | Selectfluor®, CH₃CN/H₂O | 45–55% | 90% |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Iodine’s polarizability enhances solubility in dichloromethane (25 mg/mL). Stability studies indicate decomposition above 150°C, with iodine loss observed via TGA .
Reactivity Profile
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids proceed at the iodine site (Pd(OAc)₂, SPhos, K₂CO₃).
-
Nucleophilic Substitution: Fluorine’s electronegativity activates C-3 for amination or alkoxylation .
Applications in Pharmaceutical Research
PET Tracer Development
The patent US10160695B2 highlights this compound’s utility in synthesizing [¹⁸F]-labeled 3-fluoro-4-aminopyridines, which serve as dopamine D4 receptor ligands . Key advantages include:
-
Short synthesis time (<30 min) compatible with ¹⁸F’s 109.8-min half-life.
-
High molar activity (>50 GBq/μmol) for imaging applications .
Intermediate for Kinase Inhibitors
Iodine’s versatility enables palladium-catalyzed couplings to generate biaryl scaffolds targeting EGFR and BRAF kinases. For example:
-
Step 1: Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.
-
Step 2: Amination at C-3 to introduce solubilizing groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume